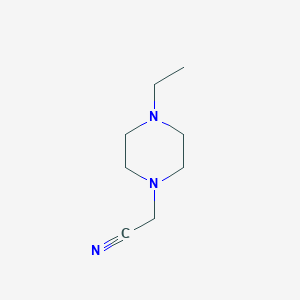

2-(4-Ethylpiperazin-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOKGKBTYCFARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627581 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-22-7 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Ethylpiperazin 1 Yl Acetonitrile

Optimized Routes for High-Yield Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic substitution of a haloacetonitrile with 1-ethylpiperazine (B41427). This reaction is a classic example of N-alkylation of a secondary amine. To achieve high yields and purity, optimization of reaction parameters such as the solvent, base, temperature, and nature of the leaving group on the acetonitrile (B52724) reagent is crucial.

A typical procedure involves the reaction of 1-ethylpiperazine with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of base is critical to prevent side reactions and ensure complete conversion. Inorganic bases such as potassium carbonate or sodium carbonate are often favored for their low cost and ease of removal. Organic bases like triethylamine (B128534) can also be employed.

The solvent plays a significant role in the reaction rate and yield. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation, leaving the anion more nucleophilic.

| Parameter | Condition | Rationale | Expected Yield |

|---|---|---|---|

| Solvent | Acetonitrile | Good solubility for reactants and inert under reaction conditions. | High |

| Base | K₂CO₃ | Inexpensive, non-nucleophilic, and easily filtered off. | High |

| Temperature | Reflux | Increases reaction rate to ensure completion in a reasonable timeframe. | High |

| Reagent | Chloroacetonitrile | Commercially available and sufficiently reactive. | High |

Exploration of Alternative Precursors and Reaction Conditions

While the N-alkylation of 1-ethylpiperazine is a primary route, alternative precursors and reaction pathways can be explored for reasons of cost, availability of starting materials, or to introduce structural diversity in related analogues.

One alternative approach is to start with piperazine (B1678402) and perform a sequential N-alkylation. This can be achieved by first introducing the ethyl group, followed by the cyanomethyl group, or vice versa. Careful control of stoichiometry is necessary to minimize the formation of the undesired N,N'-disubstituted by-product. The use of protecting groups can offer a more controlled synthesis. For instance, mono-Boc-piperazine can be alkylated with an ethylating agent, followed by deprotection and subsequent reaction with a haloacetonitrile.

Reductive amination is another powerful method for the formation of C-N bonds and can be applied to the synthesis of the ethylpiperazine moiety. This would involve the reaction of piperazine-1-acetonitrile with acetaldehyde (B116499) in the presence of a reducing agent such as sodium triacetoxyborohydride.

| Alternative Route | Precursors | Key Reaction | Advantages | Challenges |

|---|---|---|---|---|

| Sequential Alkylation | Piperazine, Ethyl Halide, Haloacetonitrile | Nucleophilic Substitution | Cost-effective starting material (piperazine). | Control of selectivity to avoid disubstitution. |

| Protected Piperazine Route | Mono-Boc-piperazine, Ethyl Halide, Haloacetonitrile | Alkylation, Deprotection, Alkylation | High selectivity and control. | Additional protection and deprotection steps. |

| Reductive Amination | Piperazine-1-acetonitrile, Acetaldehyde | Reductive Amination | Mild reaction conditions. | Requires synthesis of the piperazine-1-acetonitrile precursor. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies can be implemented.

The use of greener solvents is a primary consideration. Water and ethanol (B145695) are environmentally benign solvents that can be explored for the N-alkylation reaction. While the solubility of some organic reactants may be lower in these solvents, the use of phase-transfer catalysts or microwave irradiation can enhance reaction rates. rsc.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption. researchgate.net

Another green approach is the use of catalytic methods that avoid the use of stoichiometric reagents. For the N-ethylation step, catalytic routes using ethanol as the ethylating agent over a heterogeneous catalyst have been reported for the synthesis of N-ethylpiperazine. dissertationtopic.net This "borrowing hydrogen" methodology generates water as the only byproduct, representing a highly atom-economical and environmentally friendly process. organic-chemistry.org

| Approach | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent | Acetonitrile, DMF | Water, Ethanol | Reduced toxicity and waste. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times and energy consumption. researchgate.net |

| Reagents | Stoichiometric base | Catalytic "borrowing hydrogen" from ethanol | Higher atom economy, water as byproduct. organic-chemistry.org |

Stereochemical Control in Analogous Chiral Derivatives of this compound

While this compound itself is achiral, the introduction of substituents on the piperazine ring can create chiral centers. The stereoselective synthesis of such chiral piperazine derivatives is of great interest in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.

Several strategies can be employed to achieve stereochemical control. One approach is to start from a chiral precursor. For example, enantiomerically pure 2-substituted piperazines can be synthesized from α-amino acids. rsc.org These chiral building blocks can then be further functionalized to introduce the ethyl and cyanomethyl groups.

Asymmetric catalysis offers another powerful tool for the synthesis of chiral piperazines. For instance, the asymmetric hydrogenation of substituted pyrazines using a chiral catalyst can provide access to enantiomerically enriched piperazines. dicp.ac.cn The resulting chiral piperazine can then be elaborated to the desired target molecule.

The use of chiral auxiliaries is a classical yet effective method for stereochemical control. A chiral auxiliary can be attached to the piperazine nitrogen, directing the introduction of a substituent to a specific face of the molecule. Subsequent removal of the auxiliary reveals the chiral product.

| Strategy | Description | Key Feature | Reference Example |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Stereochemistry is derived from the starting material. | Synthesis from α-amino acids. rsc.org |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | A small amount of a chiral catalyst generates a large amount of chiral product. | Asymmetric hydrogenation of pyrazines. dicp.ac.cn |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. | The auxiliary is removed after the desired stereochemistry is established. | Use of a chiral glycine (B1666218) enolate synthon for stereoselective alkylation. researchgate.net |

Comprehensive Analysis of the Chemical Reactivity of 2 4 Ethylpiperazin 1 Yl Acetonitrile

Reactivity of the Nitrile Functionality in 2-(4-Ethylpiperazin-1-yl)acetonitrile

The nitrile group (–C≡N) is characterized by a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. libretexts.org This electronic structure dictates its reactivity, making it susceptible to nucleophilic attack at the carbon atom and enabling it to participate in various addition and cycloaddition reactions. numberanalytics.comlibretexts.org The presence of an α-amino group, as in this molecule, can enhance the reactivity of the nitrile towards nucleophiles. nih.gov

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic attack. This reaction is analogous to the nucleophilic addition to a carbonyl group, initially forming an imine anion intermediate. openstax.org

One of the most significant reactions in this class is the addition of organometallic compounds, such as Grignard reagents (R-MgX). The Grignard reagent's carbanion attacks the nitrile carbon, and subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.orgmasterorganicchemistry.com This provides a powerful method for carbon-carbon bond formation, transforming the nitrile into a carbonyl compound. masterorganicchemistry.com

Additionally, α-aminonitriles are known to react with thiol-containing nucleophiles. For instance, the reaction with aminothiols like cysteine can lead to the formation of thiazolines, which can be subsequently hydrolyzed to dipeptides. nih.gov This highlights the increased reactivity of the nitrile group due to the adjacent nitrogen atom. nih.gov

| Reaction Type | Nucleophile | Reagents/Conditions | Intermediate Product | Final Product |

| Grignard Reaction | R⁻ (from R-MgX) | 1. R-MgX in ether/THF2. H₃O⁺ workup | Imine | Ketone |

| Thiol Addition | R-SH | Mild base | Thioimidate | Thiazoline (with aminothiols) |

Table 1: Nucleophilic Addition Reactions of the Nitrile Group.

Hydrolysis Pathways and Products

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgfiveable.me The reaction proceeds through an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. libretexts.orgopenstax.org

Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Nucleophilic attack by water leads to the formation of a protonated amide, which upon further hydrolysis yields 2-(4-Ethylpiperazin-1-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., aqueous NaOH, KOH) with heating, the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an amide (2-(4-Ethylpiperazin-1-yl)acetamide). Continued heating in the basic solution hydrolyzes the amide to the carboxylate salt, which upon acidification, gives the final carboxylic acid product. openstax.org

| Pathway | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed | H₃O⁺, Δ | 2-(4-Ethylpiperazin-1-yl)acetamide | 2-(4-Ethylpiperazin-1-yl)acetic acid |

| Base-Catalyzed | 1. OH⁻, H₂O, Δ2. H₃O⁺ | 2-(4-Ethylpiperazin-1-yl)acetamide | 2-(4-Ethylpiperazin-1-yl)acetic acid |

Table 2: Hydrolysis of this compound.

Reduction to Primary Amines

The nitrile functionality can be completely reduced to a primary amine, a transformation of significant synthetic utility. This conversion of this compound yields 2-(4-Ethylpiperazin-1-yl)ethanamine. Two primary methods are employed for this reduction:

Complex Metal Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. libretexts.orgopenstax.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out under pressure and at elevated temperatures.

| Method | Reagents/Conditions | Product |

| Hydride Reduction | 1. LiAlH₄ in THF/ether2. H₂O workup | 2-(4-Ethylpiperazin-1-yl)ethanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, high pressure | 2-(4-Ethylpiperazin-1-yl)ethanamine |

Table 3: Reduction of the Nitrile Group to a Primary Amine.

Cycloaddition Reactions

Nitriles can act as dipolarophiles or dienophiles in cycloaddition reactions to form various heterocyclic systems. numberanalytics.com A prominent example is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered rings. wikipedia.org

In this type of reaction, the nitrile's C≡N triple bond reacts with a 1,3-dipole. For instance, reacting this compound with a nitrile oxide (generated in situ) would lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. nih.govresearchgate.net Similarly, reaction with a nitrile imine can produce a 1,2,4-triazole. chim.itoup.com These reactions are highly valuable in medicinal chemistry for accessing diverse heterocyclic scaffolds. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile and the 1,3-dipole. chim.it

Reactivity of the Piperazine (B1678402) Ring System in this compound

The piperazine ring in this compound contains two tertiary nitrogen atoms. These nitrogen atoms retain a lone pair of electrons, rendering them nucleophilic and basic, which allows for further functionalization at these centers. researchgate.net

Alkylation and Acylation at Nitrogen Centers

As both nitrogen atoms in the parent molecule are tertiary, their reactivity differs from that of primary or secondary amine-containing piperazines.

Alkylation : Tertiary amines can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), in a process known as the Menschutkin reaction. researchgate.net This reaction results in the formation of a quaternary ammonium salt. nih.govrsc.org In this compound, there are two potential sites for alkylation: N1 (bearing the cyanomethyl group) and N4 (bearing the ethyl group). The N4 nitrogen is generally more nucleophilic and sterically accessible than the N1 nitrogen, whose nucleophilicity is diminished by the electron-withdrawing effect of the adjacent cyanomethyl group. Therefore, alkylation is expected to occur preferentially at the N4 position.

Acylation : The direct acylation of tertiary amines with reagents like acyl chlorides or anhydrides to form a stable product is generally not a feasible reaction pathway. Acylation reactions typically require a proton on the nitrogen to be removed, leading to the formation of a stable amide bond, a condition met by primary and secondary amines but not tertiary ones. ambeed.comnih.gov Therefore, this compound is not expected to undergo standard acylation at its nitrogen centers.

| Reaction Type | Reagent | Reactive Site | Product |

| Alkylation (Quaternization) | Alkyl Halide (R-X) | N4 (preferentially) | 1-Cyanomethyl-1-ethyl-4-alkylpiperazin-1-ium halide |

Table 4: Reactivity of the Piperazine Nitrogen Centers.

Quaternization Reactions

The piperazine ring in this compound contains two tertiary amine nitrogen atoms. The nitrogen at position 4, bearing the ethyl group, is nucleophilic and susceptible to electrophilic attack. This reactivity allows for quaternization reactions, where the nitrogen atom attacks an alkylating agent, forming a quaternary ammonium salt.

This type of reaction is a standard transformation for tertiary amines, including substituted piperazines. The reaction typically proceeds via an SN2 mechanism with common alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfonates (e.g., methyl tosylate). mdpi.com The lone pair of electrons on the N-4 nitrogen atom acts as a nucleophile, displacing the leaving group on the electrophile to form a new carbon-nitrogen bond. This results in a positively charged quaternary ammonium cation, with the counter-ion being the displaced leaving group. The quaternization reaction can be influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. mdpi.com Steric hindrance around the nitrogen atom can also affect the rate of quaternization.

Table 1: Predicted Quaternization Reaction of this compound

| Reactant | Alkylating Agent (R-X) | Product |

| This compound | Methyl Iodide (CH₃I) | 1-(Cyanomethyl)-1-ethyl-4-methylpiperazin-1-ium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-(Cyanomethyl)-1,4-diethylpiperazin-1-ium bromide |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | 4-Benzyl-1-(cyanomethyl)-1-ethylpiperazin-1-ium chloride |

This table represents expected products based on the general reactivity of N-alkylpiperazines.

Metal Coordination Properties

This compound features multiple potential donor atoms, making it a candidate for acting as a ligand in coordination complexes with metal ions. The potential coordination sites include the two nitrogen atoms of the piperazine ring and the nitrogen atom of the nitrile group.

Piperazine and its derivatives are well-known to form stable complexes with a variety of transition metals, acting as bidentate or bridging ligands through their nitrogen atoms. biointerfaceresearch.com Similarly, the nitrile group can coordinate to a metal center through its nitrogen lone pair. Acetonitrile (B52724) itself is a common solvent and ligand in coordination chemistry, appreciated for its ability to dissolve metal salts and stabilize various oxidation states. researchgate.net

Therefore, this compound can function as a monodentate, bidentate, or bridging ligand.

Monodentate coordination: Coordination could occur through the N-4 nitrogen, the N-1 nitrogen, or the nitrile nitrogen.

Bidentate chelation: The molecule could chelate a single metal center using both piperazine nitrogens (N-1 and N-4), forming a stable six-membered ring, a common conformation for piperazine-based ligands. biointerfaceresearch.com

Bridging ligand: The molecule could bridge two metal centers, for instance, with one metal coordinating to the N-4 nitrogen and another to the nitrile group.

The specific coordination mode would depend on the metal ion's size, charge, and electronic properties, as well as the reaction stoichiometry and the presence of other competing ligands. nih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Ligand Type | Example Metal Ions |

| N-4 Nitrogen | Monodentate | Cu(II), Zn(II), Co(II) |

| Nitrile Nitrogen | Monodentate | Pt(II), Pd(II), Cu(I) |

| N-1 and N-4 Nitrogens | Bidentate (Chelating) | Ni(II), Co(II), Zn(II) |

| N-4 and Nitrile Nitrogens | Bridging | Ag(I), Cu(I) |

This table outlines plausible coordination behaviors based on the known properties of piperazine and nitrile ligands.

Reactivity of the α-Methylene Group Adjacent to the Nitrile and Piperazine in this compound

Deprotonation and Carbanion Chemistry

The methylene (B1212753) group (-CH₂-) positioned between the piperazine ring and the nitrile group is activated. The protons on this α-carbon are acidic due to the strong electron-withdrawing inductive and resonance effects of the adjacent nitrile group (-C≡N). This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. siue.edu

Commonly used bases for this transformation include alkali metal hydrides (e.g., NaH), organolithium reagents (e.g., n-butyllithium), or strong, sterically hindered bases like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile. siue.edu This nucleophilic character allows it to participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. This reactivity is analogous to the well-established chemistry of other active methylene compounds like malonic esters and acetoacetic esters.

Condensation Reactions

The nucleophilic carbanion generated from this compound can readily participate in condensation reactions with various electrophilic partners, particularly carbonyl compounds. This reactivity is a cornerstone of synthetic organic chemistry for building more complex molecular skeletons.

For instance, the carbanion can add to aldehydes and ketones in a reaction analogous to the aldol (B89426) condensation. The initial adduct is a β-hydroxynitrile, which may subsequently dehydrate, especially under acidic or basic conditions, to yield an α,β-unsaturated nitrile.

Similarly, the carbanion can react with esters in a Claisen-type condensation. This reaction involves the nucleophilic acyl substitution at the ester carbonyl, leading to the formation of a β-ketonitrile. These condensation reactions are powerful tools for molecular elaboration. For example, the condensation of aryl acetonitriles with acrylonitrile (B1666552) has been used to construct cyclohexene (B86901) skeletons. nih.govorgsyn.org

Table 3: Predicted Condensation Reactions

| Electrophile | Reaction Type | Initial Product | Final Product (after potential workup/dehydration) |

| Benzaldehyde | Aldol-type | 3-Hydroxy-2-(4-ethylpiperazin-1-yl)-3-phenylpropanenitrile | 2-(4-Ethylpiperazin-1-yl)-3-phenylacrylonitrile |

| Acetone (B3395972) | Aldol-type | 2-(4-Ethylpiperazin-1-yl)-3-hydroxy-3-methylbutanenitrile | 2-(4-Ethylpiperazin-1-yl)-3-methylbut-2-enenitrile |

| Ethyl Acetate | Claisen-type | 3-Oxo-2-(4-ethylpiperazin-1-yl)butanenitrile | 3-Oxo-2-(4-ethylpiperazin-1-yl)butanenitrile |

This table illustrates expected outcomes of condensation reactions based on established principles of carbanion chemistry.

Mechanistic Investigations of Reactions Involving 2 4 Ethylpiperazin 1 Yl Acetonitrile

Elucidation of Reaction Mechanisms via Kinetic Studies

Currently, there is a lack of specific kinetic data, such as reaction rates, rate constants, and reaction orders, for reactions involving 2-(4-Ethylpiperazin-1-yl)acetonitrile in the available literature. Kinetic studies are fundamental to elucidating reaction mechanisms. By systematically varying the concentration of reactants and monitoring the reaction progress over time, the rate law for a reaction can be determined. This information provides insight into the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Identification of Key Intermediates in Transformations of this compound

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. These transient species are formed in one step and consumed in a subsequent step of a multi-step reaction. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be employed to detect and characterize these intermediates. In some cases, intermediates can be "trapped" by reacting them with a specific agent to form a stable, isolable compound.

For reactions involving the piperazine (B1678402) or acetonitrile (B52724) functionalities of this compound, potential intermediates could include charged species or radical species, depending on the reaction conditions. For instance, in a nucleophilic substitution reaction, a transient tetrahedral intermediate might be formed. Research dedicated to trapping or spectroscopically observing such intermediates for reactions of this compound is not currently available.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly influence the rate, and in some cases, the outcome of a chemical reaction. wikipedia.org Solvents can affect the stability of reactants, transition states, and products, thereby altering the activation energy of the reaction. ajgreenchem.com The polarity, protic or aprotic nature, and coordinating ability of a solvent are key factors. ajgreenchem.com

For instance, SN2 reactions, like the one proposed for the synthesis of derivatives of this compound, are generally favored in polar aprotic solvents. nih.gov These solvents can solvate the cation but not the anion, leaving the nucleophile more reactive. A systematic study on how different solvents affect a reaction of this compound would involve conducting the reaction in a range of solvents with varying properties and analyzing the impact on reaction rate and product distribution.

Table 2: Hypothetical Solvent Effects on the Rate of a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetone (B3395972) | 21 | 1000 |

| Acetonitrile | 37 | 5000 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | 10000 |

This table is illustrative and based on general principles of solvent effects on SN2 reactions; it does not represent actual experimental data for the title compound.

Derivatization and Functionalization Strategies for 2 4 Ethylpiperazin 1 Yl Acetonitrile

Modification of the Nitrile Group for Novel Scaffolds

The nitrile, or cyano, group (C≡N) is a highly versatile functional group that can be transformed into a variety of other functionalities, thereby serving as a linchpin for the synthesis of diverse molecular scaffolds.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In the case of 2-(4-Ethylpiperazin-1-yl)acetonitrile, this would lead to the formation of 2-(4-ethylpiperazin-1-yl)acetic acid. This transformation is significant as it introduces a carboxylic acid moiety, which is a common feature in many biologically active molecules and can serve as a handle for further derivatization, such as esterification or amidation.

Reduction: The nitrile group is readily reducible to a primary amine. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert this compound into 2-(4-ethylpiperazin-1-yl)ethanamine. libretexts.org This introduces a primary amine, which can be a key pharmacophoric element and allows for subsequent reactions like amide bond formation or reductive amination.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition with azides can lead to the formation of tetrazole rings. This transformation introduces a metabolically stable, acidic heterocycle that can act as a bioisostere for a carboxylic acid.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Novel Scaffold |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 2-(4-Ethylpiperazin-1-yl)acetic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine | 2-(4-Ethylpiperazin-1-yl)ethanamine |

| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, heat | Tetrazole | 5-((4-Ethylpiperazin-1-yl)methyl)-1H-tetrazole |

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, one of which is tertiary (N-1) and the other is secondary, substituted with an ethyl group (N-4). The tertiary nitrogen at the 1-position is a key site for functionalization.

N-Alkylation and N-Arylation: The tertiary nitrogen of the piperazine ring can be further functionalized. While direct alkylation of the tertiary amine is less common, derivatization strategies often involve starting with a monosubstituted piperazine and introducing the desired groups. For instance, a common synthetic route involves the reaction of N-ethylpiperazine with a suitable electrophile. A recent study detailed the synthesis of a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which, while not containing an ethyl group, demonstrates the feasibility of introducing complex side chains at the N-4 position. mdpi.comnih.gov These reactions typically involve nucleophilic substitution with alkyl or aryl halides.

N-Acylation and N-Sulfonylation: The reactivity of the piperazine nitrogen allows for the introduction of acyl and sulfonyl groups. These reactions are typically carried out using acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base. This functionalization can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.

The following table presents a series of analogous compounds, demonstrating the types of substituents that can be introduced at the N-4 position of the piperazine ring, based on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comnih.gov

| Derivative | Substituent on Phenylthio Group | Yield (%) |

| 2a | H | 90 |

| 2b | 4-Methoxy | 76 |

| 2d | 4-Methyl | 78 |

| 2e | 4-Bromo | 88 |

| 2f | 4-Chloro | 87 |

| 2i | 3-Methoxy | 68 |

| 2j | 3-Methyl | 76 |

| 2o | 2-Methyl | 70 |

| 2q | 2-Chloro | 84 |

| 2w | Pyridin-2-ylthio | 84 |

Introduction of Diverse Substituents at the α-Carbon

The α-carbon, situated between the piperazine ring and the nitrile group, possesses acidic protons that can be abstracted by a strong base to form a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the introduction of a wide range of substituents. libretexts.orgpressbooks.pub

Alkylation: The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can effectively deprotonate the α-carbon. pressbooks.pubyoutube.com The resulting enolate can then undergo SN2 reactions with alkyl halides to introduce alkyl chains. libretexts.orgpressbooks.pubpearson.com This strategy is a powerful tool for carbon-carbon bond formation at this position.

Condensation Reactions: The α-carbon can also participate in condensation reactions with carbonyl compounds. For example, in a Knoevenagel-type condensation, the activated methylene (B1212753) group can react with aldehydes or ketones to form a new carbon-carbon double bond. libretexts.orglibretexts.org This opens up pathways to highly functionalized and conjugated systems.

| Reaction Type | Reagents and Conditions | Introduced Substituent | Product Class |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Alkyl group (R) | α-Substituted piperazinylacetonitrile |

| Knoevenagel Condensation | R'CHO, base catalyst | Arylidene or Alkylidene | α,β-Unsaturated nitrile |

Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. nih.govresearchgate.netresearchgate.net The structure of this compound, with its secondary amine functionality, makes it a suitable component for several important MCRs.

Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The secondary amine of the piperazine in this compound can serve as the amine component in this reaction, leading to the formation of complex peptide-like structures.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com While the parent molecule itself would not directly participate as a primary component, its derivatives, such as the corresponding aldehyde formed from the nitrile, could be utilized.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. beilstein-journals.orgoarjbp.comias.ac.innih.gov this compound can act as the amine component, reacting with an aldehyde and a suitable carbon acid to form a β-amino carbonyl compound or other related structures. This allows for the introduction of an aminomethyl group or a more complex substituent onto another molecule.

| Multicomponent Reaction | Role of this compound | Other Reactants | Resulting Scaffold |

| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Mannich Reaction | Amine Component | Aldehyde, Active Hydrogen Compound | β-Amino Ketone/Aldehyde |

Applications of 2 4 Ethylpiperazin 1 Yl Acetonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The true value of a compound like 2-(4-Ethylpiperazin-1-yl)acetonitrile in organic synthesis lies in its utility as a "building block"—a readily available molecular fragment that can be incorporated into a larger, more complex molecule. The piperazine (B1678402) moiety is frequently found in pharmaceuticals, where it can improve aqueous solubility and oral bioavailability. mdpi.com The ethyl group modifies its lipophilicity, while the cyanomethyl group provides a reactive handle for a wide array of chemical transformations.

A clear illustration of the utility of the (4-substituted-piperazin-1-yl)acetonitrile framework is found in the synthesis of inhibitors for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1). ACAT-1 is a significant drug target for diseases such as hyperlipidemia and atherosclerosis. mdpi.com Research has demonstrated the synthesis of a series of 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitriles, which are close structural analogs of the title compound. These molecules serve as critical intermediates for producing potent ACAT-1 inhibitors. mdpi.com

| Derivative Compound | Role/Application | Reference |

|---|---|---|

| 2-(4-(2-(p-tolylthio)ethyl)piperazinyl)acetonitrile | Intermediate for ACAT-1 Inhibitors | mdpi.com |

| 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | Building block for potential hyperlipidemia treatments | mdpi.com |

| 2-(4-(2-(pyridin-2-ylthio)ethyl)piperazinyl)acetonitrile | Scaffold for medicinally relevant molecules | mdpi.com |

Precursor for Nitrogen-Containing Heterocycles

The nitrile functional group is one of the most versatile in organic chemistry, serving as a precursor to a vast number of other functionalities, including amines, amides, carboxylic acids, and amidines. This versatility makes this compound a valuable starting material for the synthesis of more complex nitrogen-containing heterocycles.

One important transformation of nitriles is their conversion to amidines through the nucleophilic addition of amines, a reaction that can be mediated by metal catalysts. For instance, zinc(II) compounds have been shown to effectively catalyze the addition of amines to acetonitrile (B52724) to form acetamidines. rsc.org In a similar fashion, the nitrile group in this compound could react with various amines to produce N-substituted amidines. These amidine intermediates are highly valuable as they can undergo cyclization reactions with other reagents to form a variety of heterocycles, such as pyrimidines, triazines, and imidazoles.

Another advanced synthetic route involves the [2+2+2] cycloaddition of nitriles with alkynes, catalyzed by transition metals like nickel or cobalt. This powerful reaction constructs highly substituted pyridine (B92270) rings. researchgate.net The cyanomethyl group of this compound could potentially participate in such cycloadditions, allowing for the direct attachment of a complex, substituted pyridine ring to the piperazine core, leading to novel molecular scaffolds for medicinal chemistry.

| Reaction Type | Intermediate | Potential Heterocyclic Product | Reference Principle |

|---|---|---|---|

| Addition of Amine (e.g., R-NH2) | Amidine | Pyrimidines, Triazines | rsc.org |

| [2+2+2] Cycloaddition with Alkynes | N/A (Direct Cyclization) | Substituted Pyridines | researchgate.net |

Utilization in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are prized for their elegance, atom economy, and ability to rapidly build molecular complexity. The structure of this compound, with its multiple reactive sites—the two distinct nitrogen atoms of the piperazine ring and the nitrile group—makes it a promising candidate for the design of novel cascade reactions.

For example, synthetic strategies have been developed for the creation of piperazinone derivatives through cascade transformations involving chloro allenylamides, primary amines, and aryl iodides in a one-pot process. researchgate.net While this example builds the piperazine ring itself, it demonstrates the compatibility of the piperazine scaffold with complex, multi-component reactions. One could envision a scenario where the nucleophilic N4 nitrogen of this compound initiates a reaction cascade, with the cyanomethyl group participating in a subsequent intramolecular cyclization step. Such a process would allow for the rapid construction of fused bicyclic systems containing the piperazine ring, which are of significant interest in drug discovery.

Application as a Chiral Auxiliary Precursor

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.

The title compound, this compound, is achiral. However, it can serve as a precursor to a chiral molecule that could function as an auxiliary. The potential of the piperazinyl acetonitrile scaffold in stereoselective synthesis is powerfully demonstrated by the use of a related compound, (S)-2-(piperazin-2-yl)acetonitrile, as a key building block in the synthesis of Adagrasib, an approved pharmaceutical. nih.gov In this case, the chirality is on the piperazine ring itself at the C2 position.

This example establishes that chiral piperazinyl acetonitrile derivatives are synthetically accessible and valuable. A chiral version of this compound could theoretically be prepared, for instance, by starting with a chiral diamine precursor to construct the piperazine ring. This new chiral molecule could then be attached to a substrate, where the stereocenter on the piperazine ring would direct the stereoselective addition of a reagent to another part of the molecule. The ethyl group on the N4 nitrogen provides a stable, non-reactive substituent that would not interfere with the auxiliary's primary function of stereochemical control. The development of such a chiral auxiliary from this scaffold could open new pathways for the efficient, stereocontrolled synthesis of complex chiral molecules.

Exploration of 2 4 Ethylpiperazin 1 Yl Acetonitrile in Catalysis Research

2-(4-Ethylpiperazin-1-yl)acetonitrile as a Ligand Precursor in Transition Metal Catalysis

There is currently no available scientific literature detailing the use of this compound as a ligand precursor in transition metal catalysis. The piperazine (B1678402) moiety, with its two nitrogen atoms, theoretically allows for the formation of coordination complexes with various transition metals. researchgate.netnih.gov Such complexes, once formed, could potentially exhibit catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, or oxidations.

The nitrile group in this compound could also play a role in coordination to a metal center, potentially influencing the electronic and steric properties of the resulting catalyst. wikipedia.org Nitrile ligands are known to be part of various transition metal complexes and can be labile, which is a desirable property for catalytic intermediates. wikipedia.org

However, despite the potential for this compound to serve as a bidentate or monodentate ligand, no studies have been published that investigate its synthesis into metal complexes and their subsequent application in transition metal catalysis. Research in this area would first need to involve the synthesis and characterization of such metal complexes, followed by screening their catalytic activity in various chemical reactions.

Organocatalytic Applications of this compound Derivatives

A thorough search of the scientific literature indicates that there are no published studies on the organocatalytic applications of this compound or its derivatives. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Given the structure of this compound, which contains basic nitrogen atoms, it or its derivatives could theoretically function as a Brønsted base or as a precursor to other types of organocatalysts.

For instance, the secondary amine in the piperazine ring could potentially be modified to create chiral derivatives that might be active in asymmetric organocatalysis. However, the existing research on piperazine-based organocatalysts has not specifically explored the this compound scaffold. The focus of the available literature on this compound and its close analogues remains predominantly in the realm of medicinal chemistry, with explorations centered on their biological activities rather than their catalytic properties. mdpi.com

Role in Acid-Base Catalysis

No specific research has been found detailing the role of this compound in acid-base catalysis. The piperazine nitrogens in the molecule are basic and could potentially act as a Brønsted-Lowry base, accepting a proton to catalyze reactions that are promoted by bases. The pKa of the protonated form of the piperazine nitrogens would be a key parameter in determining its effectiveness as a base catalyst in various reaction media.

While the fundamental acid-base properties of the piperazine ring are well-understood, the specific application of this compound as a catalyst in acid-base mediated reactions has not been reported in the scientific literature. Any potential catalytic activity would be dependent on its basicity and steric accessibility, factors that have not been investigated in a catalytic context for this compound.

Theoretical and Computational Chemistry Studies of 2 4 Ethylpiperazin 1 Yl Acetonitrile

Quantum Chemical Calculations of Molecular Orbitals and Electronic Structure

No specific studies detailing the quantum chemical calculations of molecular orbitals (such as HOMO and LUMO energies) or the electronic structure of 2-(4-Ethylpiperazin-1-yl)acetonitrile were identified.

Density Functional Theory (DFT) Studies on Reaction Pathways

There is no available research that has employed Density Functional Theory to investigate the reaction pathways involving this compound.

Molecular Dynamics Simulations of Solvent Interactions

A search for molecular dynamics simulations focusing on the interaction of this compound with various solvents did not yield any specific results or data.

Prediction of Spectroscopic Signatures for Mechanistic Analysis

No theoretical studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound for the purpose of mechanistic analysis have been published.

Due to the lack of specific research, the creation of data tables and a list of compound names as requested is not feasible. Further research in the field of computational chemistry focusing on this specific compound is required before a detailed and accurate article can be written.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4-Ethylpiperazin-1-yl)acetonitrile and its complex derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide definitive information about the molecular skeleton, connectivity, and the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl, piperazine (B1678402), and acetonitrile (B52724) protons are expected. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The eight protons of the piperazine ring typically appear as a complex multiplet or two distinct multiplets, reflecting the chair conformation of the ring and the different chemical environments of the axial and equatorial protons. nih.gov The methylene protons of the acetonitrile group (-CH₂CN) would appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbon of the nitrile group (C≡N) appears in the characteristic downfield region (around 115 ppm), while the carbons of the piperazine ring, the ethyl group, and the acetonitrile methylene group resonate in the aliphatic region of the spectrum. nih.gov For example, in structurally similar compounds like 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile, the piperazine carbons appear around 52 ppm, the methylene linker at 45.9 ppm, and the nitrile carbon at 114.8 ppm. nih.gov

Dynamic NMR studies on other N,N'-substituted piperazines have revealed conformational complexities, such as restricted rotation around amide bonds or limited ring conversion, which can lead to the observation of doubled signals in NMR spectra at certain temperatures. beilstein-journals.orgresearchgate.net These advanced analyses can provide insights into the energy barriers of conformational changes within the molecule.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ (Ethyl) | ~ 1.1 | Triplet (t) | 3H |

| -CH₂ -CH₃ (Ethyl) | ~ 2.4 | Quartet (q) | 2H |

| Piperazine Protons | ~ 2.5 - 2.7 | Multiplet (m) | 8H |

| -CH₂ -CN (Acetonitrile) | ~ 3.5 | Singlet (s) | 2H |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | ||

| -CH₂-C H₃ (Ethyl) | ~ 12 | ||

| -C H₂-CH₃ (Ethyl) | ~ 52 | ||

| Piperazine Carbons | ~ 53 | ||

| -C H₂-CN (Acetonitrile) | ~ 46 | ||

| -CH₂-C N (Acetonitrile) | ~ 115 | ||

| Note: Expected values are estimations based on data from structurally related piperazine derivatives. nih.govmdpi.com |

Mass Spectrometry (MS/MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for determining the molecular weight and elucidating the structure of this compound through controlled fragmentation. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying the compound in complex mixtures, making it suitable for reaction monitoring. ual.esnih.gov

In electrospray ionization (ESI) mass spectrometry, the compound typically forms a protonated molecular ion [M+H]⁺. For this compound (C₈H₁₅N₃), the expected monoisotopic mass of the neutral molecule is approximately 153.13 Da, leading to an [M+H]⁺ ion at m/z 154.14. In the presence of acetonitrile as a solvent, adduct ions such as [M+ACN+H]⁺ may also be observed. nih.gov

MS/MS analysis involves isolating the parent ion (e.g., m/z 154.14) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Key fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring. nih.gov For this compound, characteristic fragmentation would likely include:

Loss of the ethyl group (-C₂H₅), leading to a fragment ion.

Cleavage of the acetonitrile methylene group (-CH₂CN).

Ring opening and fragmentation of the piperazine moiety, producing characteristic ions that confirm the presence of the core structure.

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₈H₁₆N₃]⁺ | 154.14 | Protonated Molecular Ion |

| [M-C₂H₄]⁺ | [C₆H₁₂N₃]⁺ | 126.10 | Loss of ethylene (B1197577) from the ethyl group |

| [M-CH₂CN]⁺ | [C₆H₁₄N₂]⁺ | 114.12 | Cleavage of the acetonitrile group |

| [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | 72.08 | Fragment from piperazine ring cleavage |

| [C₅H₉N₂]⁺ | [C₅H₉N₂]⁺ | 97.08 | Fragment containing the ethyl-piperazine moiety |

| Note: Expected m/z values are for the most abundant isotope. |

X-ray Crystallography of Co-crystals or Derivatives for Structural Confirmation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. researchgate.net While obtaining a single crystal of this compound itself may be challenging, this technique can be applied to its stable derivatives or co-crystals for absolute structural confirmation. researchgate.net

A co-crystal is a multi-component crystalline solid where an active pharmaceutical ingredient (API) or a chemical compound is bonded to a coformer through non-covalent interactions, such as hydrogen bonding. nih.govnih.gov The formation of co-crystals can improve the physicochemical properties of a compound and often yields high-quality single crystals suitable for X-ray diffraction analysis. Common methods for preparing co-crystals include solvent evaporation and slurry crystallization. nih.govresearchgate.net

The analysis of a derivative or co-crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the ethyl, piperazine, and acetonitrile groups and reveals the preferred conformation of the piperazine ring (typically a chair conformation) in the solid state. bas.bg The resulting crystallographic data, including unit cell dimensions and space group, serves as an unambiguous structural proof. mdpi.com

| Parameter | Description | Example Data (for a related piperazine derivative) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic researchgate.net |

| Space Group | The specific symmetry group of the crystal. | P2₁/n researchgate.net |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5982, b = 8.4705, c = 14.8929 researchgate.net |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 97.430, γ = 90 researchgate.net |

| Volume (ų) | The volume of the unit cell. | 1325.74 researchgate.net |

| Z | The number of molecules per unit cell. | 4 researchgate.net |

| Note: The example data is for 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, a representative N,N'-substituted piperazine derivative. researchgate.net |

In-situ Spectroscopic Methods for Real-time Reaction Pathway Analysis

In-situ spectroscopic methods, such as real-time NMR or IR spectroscopy, allow for the monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, intermediates, and pathway mechanisms. researchgate.net These techniques are highly applicable to the synthesis of this compound, which is typically formed via the N-alkylation of 1-ethylpiperazine (B41427).

Using in-situ NMR, the reaction mixture is placed directly in the NMR spectrometer, and spectra are acquired at regular intervals. nih.gov This allows researchers to track the reaction progress by observing the decrease in the signal intensity of the reactants (e.g., 1-ethylpiperazine and a haloacetonitrile) and the simultaneous increase in the signal intensity of the product, this compound. The appearance of new, transient signals can also help identify reaction intermediates. This real-time data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize by-product formation.

Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor the reaction by tracking changes in characteristic vibrational bands. For instance, the formation of the nitrile group (C≡N) in the product would lead to the appearance of a distinct absorption band around 2250 cm⁻¹, providing a clear marker for reaction progress.

Potential Role of 2 4 Ethylpiperazin 1 Yl Acetonitrile in Materials Science Research

Precursor for Polymeric Materials via Nitrile Polymerization

The nitrile group (-C≡N) is a versatile functional group that can undergo polymerization to form polymers with conjugated backbones, exhibiting interesting electronic and optical properties. The polymerization of nitrile-containing monomers can be initiated through various methods, including anionic, cationic, and coordination polymerization, leading to polymers with linear -(C=N)- chains or cyclic triazine structures.

The presence of the nitrile group in 2-(4-Ethylpiperazin-1-yl)acetonitrile makes it a candidate monomer for the synthesis of novel polymers. The polymerization of the nitrile functionality could lead to a polymer with a poly(imine) or polytriazine backbone, where the 4-ethylpiperazin-1-yl-methyl side groups would impart specific properties to the resulting material. For instance, the piperazine (B1678402) rings could enhance the polymer's solubility in certain solvents, improve its thermal stability, or provide sites for post-polymerization modification.

Research on the polymerization of related nitrile compounds, such as cyanopyridines, has shown that they can form polyconjugated polymers with semiconductive properties. cjps.org Similarly, polymers derived from acrylonitrile (B1666552) are well-known precursors for carbon fibers. mdpi.com While direct polymerization studies on this compound are not yet prevalent in the literature, the established reactivity of the nitrile group suggests a promising avenue for creating new functional polymers.

Table 1: Potential Properties of Polymers Derived from this compound

| Potential Property | Originating Functional Group | Potential Application |

|---|---|---|

| Electrical Conductivity | Conjugated -(C=N)- backbone | Organic electronics, sensors |

| Thermal Stability | Piperazine and potential triazine rings | High-performance plastics |

| Solubility | Ethylpiperazine side chains | Solution-processable films and coatings |

| Metal Coordination Sites | Piperazine nitrogen atoms | Catalysis, ion-exchange resins |

Role in the Synthesis of Functional Organic Frameworks

Functional organic frameworks, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are a class of crystalline porous materials with highly ordered structures. nih.gov They are synthesized from molecular building blocks that self-assemble into extended networks. The properties of these frameworks can be tuned by carefully selecting the organic linkers.

This compound could potentially serve as a functional building block or a modulating agent in the synthesis of such frameworks. The piperazine nitrogen atoms can act as coordination sites for metal ions, making it a potential component in the synthesis of novel MOFs. The incorporation of piperazine moieties into MOFs has been shown to enhance gas storage capacities. researchgate.net

Furthermore, the nitrile group can participate in cyclotrimerization reactions to form triazine-based covalent organic frameworks. Research has demonstrated the synthesis of vinylene-linked COFs directly from acetonitrile (B52724), highlighting the utility of the nitrile group in forming these robust, porous structures. nih.gov While this specific molecule has not been reported as a primary linker, its bifunctional nature—a nucleophilic piperazine ring and a reactive nitrile group—opens up possibilities for its use in creating functionalized frameworks with unique pore environments and properties.

Application in the Development of New Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, resulting in one-, two-, or three-dimensional networks. researchgate.net The choice of the organic ligand is crucial in determining the structure and, consequently, the properties of the resulting coordination polymer. mdpi.com These materials have applications in catalysis, magnetism, and drug delivery. rsc.org

The this compound molecule possesses two potential coordination sites: the nitrogen atoms of the piperazine ring. These nitrogen atoms can act as Lewis bases and coordinate to metal centers. The ethyl group on one nitrogen and the acetonitrile group on the other provide steric and electronic influences that could direct the formation of specific coordination polymer architectures.

The acetonitrile group itself can also coordinate to metal ions, although this is less common in the formation of extended frameworks. However, its presence could influence the electronic properties of the resulting material. The flexibility of the piperazine ring and the potential for the nitrile group to interact with the coordination sphere offer a rich field for the design of new coordination polymers with potentially interesting magnetic, luminescent, or catalytic properties. For example, copper(I) coordination polymers have been synthesized incorporating acetonitrile as a ligand, demonstrating the potential for this functional group to participate in the coordination sphere. researchgate.net

Table 2: Potential Coordination Modes of this compound in Coordination Polymers

| Coordination Site | Metal Ion Affinity | Potential Structural Role |

|---|---|---|

| Piperazine Nitrogen (N1) | High | Bridging ligand, forming 1D, 2D, or 3D networks |

| Piperazine Nitrogen (N4) | High | Bridging ligand or terminal ligand |

| Nitrile Nitrogen | Moderate | Terminal ligand, potential for weak interactions |

Future Research Directions and Unexplored Avenues for 2 4 Ethylpiperazin 1 Yl Acetonitrile

Integration into Supramolecular Architectures

The unique structural features of 2-(4-Ethylpiperazin-1-yl)acetonitrile make it an intriguing candidate for the field of supramolecular chemistry and crystal engineering. The piperazine (B1678402) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the nitrile group's nitrogen atom can also participate in hydrogen bonding and other weak interactions. rsc.orgnih.gov

Future research could focus on systematically exploring the co-crystallization of this compound with various co-formers, such as carboxylic acids or phenols, to generate novel supramolecular synthons. The interplay between the hydrogen bonding capabilities of the piperazine nitrogens and the nitrile nitrogen could lead to the formation of complex and predictable multi-dimensional networks. rsc.org For instance, piperazine and its derivatives are known to form distinct 2D and 3D hydrogen-bonded networks. rsc.org

Furthermore, the nitrogen atoms on the piperazine ring and the nitrile functionality can act as ligands, coordinating with various metal ions. wikipedia.orgrsc.org This presents an opportunity to design and synthesize novel coordination polymers and metal-organic frameworks (MOFs). By using this compound as a linker or a modulating agent, it may be possible to construct materials with tailored porosity, catalytic activity, or photoluminescent properties. The ethyl group on the piperazine ring could also influence the packing of these structures, providing a degree of steric control and potentially tuning the properties of the resulting material.

| Application Area | Key Interacting Moiety | Potential Outcome/Architecture | Research Focus |

|---|---|---|---|

| Co-crystal Engineering | Piperazine N-atoms, Nitrile N-atom | Hydrogen-bonded 2D or 3D networks | Systematic screening with hydrogen bond donors (e.g., dicarboxylic acids). |

| Coordination Polymers | Piperazine N-atoms, Nitrile N-atom | 1D, 2D, or 3D coordination networks with novel topologies. | Reaction with various transition metal salts to explore coordination modes. |

| Metal-Organic Frameworks (MOFs) | Piperazine and Nitrile groups | Functionalized MOFs with potential for gas storage or catalysis. | Use as a modulator in MOF synthesis or incorporation into a linker backbone. |

Exploration of Biological Tool Applications

The piperazine scaffold is a cornerstone in drug discovery, present in medications for a vast range of conditions, including depression, anxiety, and cancer. researchgate.netnih.gov This widespread bioactivity suggests that this compound could serve as an excellent starting point for the development of sophisticated biological tools for research purposes.

An unexplored avenue is the derivatization of the core structure to create chemical probes. The nitrile group can be chemically transformed into other functional groups like amines or carboxylic acids, providing a handle for conjugation. ontosight.ai For example, a fluorescent dye could be attached to investigate the subcellular localization of molecules that interact with this scaffold. Alternatively, biotin (B1667282) could be conjugated for use in affinity purification experiments to identify binding partners from cell lysates.

Furthermore, by incorporating photoreactive groups, this compound derivatives could be developed as photoaffinity labels. These tools are invaluable for covalently trapping and identifying the specific biological targets of a compound, helping to elucidate its mechanism of action. Given the prevalence of the ethylpiperazine motif in pharmacologically active agents, such tools could have broad applicability in chemical biology and drug discovery. researchgate.net

| Tool Type | Required Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | Visualize compound distribution in cells and tissues via microscopy. |

| Affinity Probe | Conjugation of an affinity tag (e.g., biotin). | Identify and isolate protein binding partners (target identification). |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalently label and identify direct biological targets. |

Development of Sustainable Synthesis and Transformation Methods

As the chemical industry moves towards more environmentally friendly processes, a key area of future research will be the development of sustainable methods for synthesizing and transforming this compound. This aligns with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources. wiley.comacs.org

One promising approach is the application of continuous flow chemistry. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling compared to traditional batch processes. azolifesciences.commdpi.com Developing a multi-step, telescoped flow synthesis for this compound could significantly reduce waste and improve efficiency. nih.gov

Electrochemical synthesis represents another green alternative. Acetonitrile (B52724) can serve as both a solvent and a reactant in electrochemical transformations, which often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants. jove.comrsc.orgacs.org Research could explore the electrochemical C-H functionalization of N-ethylpiperazine with an acetonitrile-derived radical as a direct and atom-economical route to the target molecule.

Additionally, the choice of solvents and catalysts is critical. Future work should investigate replacing traditional volatile organic solvents with greener alternatives like acetone (B3395972) or bio-based solvents. wiley.com The development of reusable heterogeneous catalysts, such as metal ions supported on a polymer resin, could also simplify purification and reduce waste compared to homogeneous catalysts. nih.gov

Advanced Materials Applications Beyond Current Scope

Beyond supramolecular chemistry, this compound has unexplored potential as a building block for advanced functional materials. The combination of the piperazine ring and the nitrile group offers unique opportunities for polymer and materials science.

The compound could be developed as a monomer for polymerization. The piperazine ring can be incorporated into polymer backbones to create materials with specific thermal or mechanical properties. rsc.orgontosight.ai For instance, piperazine-based polymers have been investigated for applications as antimicrobial materials and for water purification. nih.govsemanticscholar.org The nitrile group, a key component in materials like nitrile rubber, could impart chemical resistance and specific polarity to new polymers. masterorganicchemistry.com

Another significant area for future exploration is in the creation of functionalized Metal-Organic Frameworks (MOFs). Piperazine has been successfully used to functionalize MOFs to enhance their capacity for gas capture, such as for carbon dioxide or methane. researchgate.netrsc.orgresearchgate.net The basic nitrogen atoms of the piperazine ring in this compound could be ideal for interacting with acidic gases like CO2. Integrating this molecule as a linker or post-synthetically modifying a MOF with it could lead to new materials with superior performance in gas separation and storage applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethylpiperazin-1-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 1-ethylpiperazine and chloroacetonitrile. Key parameters include solvent choice (e.g., acetonitrile or ethanol), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for piperazine:chloroacetonitrile). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Yield optimization requires monitoring reaction progress with TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., ethylpiperazine CH peaks at δ 2.4–2.6 ppm, acetonitrile CN group at δ 3.0 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the C-N bond in the acetonitrile moiety (expected ~1.15 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation or sensitization).

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate organic waste and neutralize with sodium bicarbonate before disposal .

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodology :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and electron ionization (70 eV) for quantification.

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 210 nm. Calibration curves (1–100 µg/mL) ensure accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitrile carbon).

- Simulate transition states for nucleophilic attack using Gaussian or ORCA software, focusing on steric effects from the ethylpiperazine group .

Q. What strategies resolve contradictions between spectral data and crystallographic results for this compound?

- Methodology :

- If NMR suggests conformational flexibility but X-ray shows rigidity, conduct variable-temperature NMR to detect dynamic processes.

- Validate crystallographic models using Flack parameter analysis (SHELXL) to rule out enantiomeric twinning or centrosymmetric artifacts .

Q. How does the ethylpiperazine moiety influence the compound’s solubility and stability under physiological conditions?

- Methodology :

- Measure logP values via shake-flask method (octanol/water) to assess hydrophobicity.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of nitrile to amide) .

Q. What mechanistic insights explain the compound’s role as a precursor in heterocyclic drug synthesis?

- Methodology :

- Investigate its reactivity in Huisgen cycloaddition (click chemistry) with azides to form triazoles. Track kinetics via H NMR (disappearance of nitrile proton at δ 3.0 ppm).

- Optimize catalyst systems (e.g., CuI/DBU) for regioselectivity in triazole formation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.